
An In-depth Technical Guide to (1-Isopropyl-
piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(1-Isopropyl-piperidin-4-ylmethyl)-

methyl-amine

Cat. No.: B2635549 Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. This

disubstituted piperidine derivative is a compound of interest for researchers, scientists, and

professionals in the field of drug development due to the prevalence of the piperidine scaffold in

a wide array of pharmacologically active molecules. This document details its chemical identity,

predicted physicochemical properties, and outlines a robust synthetic methodology.

Furthermore, it explores the compound's chemical reactivity and discusses its potential as a

building block in medicinal chemistry.

Chemical Identity and Structure
(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is a heterocyclic organic compound

featuring a piperidine ring N-substituted with an isopropyl group and a methylaminomethyl

substituent at the 4-position.

IUPAC Name: N-methyl-1-(propan-2-yl)piperidin-4-yl)methanamine

Synonyms: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

CAS Number: 876716-04-0[1]
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Molecular Formula: C₁₀H₂₂N₂[1]

Molecular Weight: 170.30 g/mol [1]

Structure:

Physicochemical Properties
Detailed experimental data on the physicochemical properties of (1-Isopropyl-piperidin-4-
ylmethyl)-methyl-amine are not extensively available in the public domain. However, based

on its chemical structure and data for analogous piperidine derivatives, the following properties

can be predicted.

Property Predicted Value Notes

Appearance Colorless to pale yellow liquid
Based on similar aliphatic

amines.

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility
Soluble in water and common

organic solvents

The presence of two amine

functionalities suggests

solubility in protic and polar

aprecipitatedic solvents.

pKa ~9.5 - 10.5

Estimated for the secondary

and tertiary amine groups. The

exact values would require

experimental determination.

LogP ~1.5 - 2.5

Calculated based on the

structure, indicating moderate

lipophilicity.
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Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-
methyl-amine
The synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine can be efficiently

achieved through a reductive amination pathway. A plausible and robust method involves the

reaction of 1-isopropyl-4-piperidone with methylamine in the presence of a suitable reducing

agent.

Proposed Synthetic Pathway: Reductive Amination
This synthetic route is advantageous due to its typically high yields and operational simplicity.

1-Isopropyl-4-piperidone

Imine Intermediate

Condensation

Methylamine (CH3NH2) (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amineReduction

Reducing Agent
(e.g., NaBH(OAc)3)
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Caption: Proposed synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine via

reductive amination.

Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for reductive amination

of piperidones. Optimization of reaction conditions may be necessary to achieve the best

results.

Materials and Reagents:

1-Isopropyl-4-piperidone

Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Acetic acid (glacial)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous

dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the

reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate

imine.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium

triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below

10 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue

stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of sodium bicarbonate until gas evolution ceases.

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x

20 mL).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to

obtain the crude product.
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Final Purification: The crude (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine can be

further purified by flash column chromatography on silica gel or by distillation under reduced

pressure.

Chemical Reactivity
The chemical reactivity of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is dictated by the

presence of a tertiary amine within the piperidine ring and a secondary amine in the side chain.

Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form

the corresponding ammonium salts. This property is often utilized for purification and to

improve the aqueous solubility of the compound.

N-Alkylation and N-Acylation of the Secondary Amine: The secondary amine in the side

chain is a primary site for further functionalization. It can readily undergo N-alkylation with

alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a variety of

substituents.[2]

Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-

oxide.

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amineN-Alkylated Derivative
R-X (Alkylation)

N-Acylated Derivative

RCOCl (Acylation)

Ammonium Salt

HX (Acid)

N-Oxide[O] (Oxidation)

Click to download full resolution via product page

Caption: Potential chemical reactions of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine.

Potential Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast

number of approved drugs and clinical candidates.[3] Its derivatives have shown a wide range
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of pharmacological activities, including but not limited to, CNS agents, antihistamines, and

analgesics.[4]

The structural features of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, specifically the

N-isopropyl group and the exocyclic methylaminomethyl side chain, provide opportunities for

the synthesis of compound libraries for screening against various biological targets. The

secondary amine serves as a versatile handle for introducing diverse chemical functionalities,

allowing for the fine-tuning of physicochemical and pharmacological properties in the pursuit of

novel therapeutic agents.[2] The N-isopropyl group can influence the compound's lipophilicity

and metabolic stability.

Spectral Data (Predicted)
While experimental spectra are not readily available, the following are predicted key features

for the characterization of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine.

¹H NMR: The spectrum would be expected to show a doublet for the methyl groups of the

isopropyl substituent, a multiplet for the isopropyl methine proton, and signals corresponding

to the protons of the piperidine ring and the methylaminomethyl side chain.

¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms in the

molecule, including those of the isopropyl group, the piperidine ring, and the

methylaminomethyl side chain.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the

molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns

resulting from the loss of alkyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H

stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups,

and C-N stretching vibrations.

Safety and Handling
Detailed toxicological data for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine are not

available. As with all amine-containing compounds, it should be handled with appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work
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should be conducted in a well-ventilated fume hood. The compound is expected to be a skin

and eye irritant and may be harmful if ingested or inhaled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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